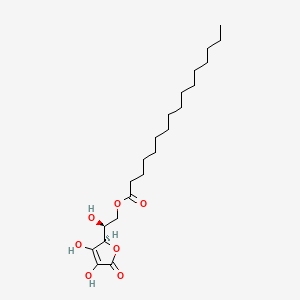

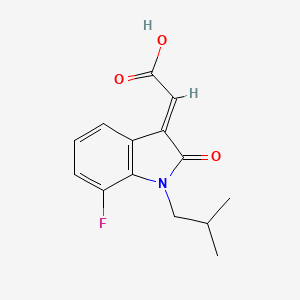

![molecular formula C19H19F3N6O B605708 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2239272-16-1](/img/structure/B605708.png)

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is a highly specific anti-Wolbachia drug candidate developed for the treatment of filariasis, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis). These diseases are caused by parasitic filarial nematodes and affect millions of people worldwide. This compound targets the Wolbachia bacterial endosymbionts essential for the survival and reproduction of these nematodes, offering a promising approach for disease elimination .

準備方法

Synthetic Routes and Reaction Conditions: 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is synthesized through a multiparameter optimization process to improve its potency and pharmacokinetic properties. The synthetic route involves the use of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening . The key starting materials include [2-(trifluoromethyl)-3-pyridyl]methanamine and (S)-3-methylmorpholine, starting from 2,4-dichloropyrido[2,3-d]pyrimidine .

Industrial Production Methods: The industrial production of this compound involves an improved, cost-efficient, and scalable process capable of delivering high-purity active pharmaceutical ingredients consistently. The optimized production route was used to manufacture the clinical candidate at kilogram scale to support ongoing clinical development .

化学反応の分析

Types of Reactions: 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and optimization .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include anhydrous solvents and reagents purchased from reliable commercial sources. The reactions are carried out in oven-dried glassware sealed with rubber septa under nitrogen .

Major Products Formed: The major product formed from these reactions is the highly specific anti-Wolbachia drug candidate this compound, which shows superior efficacy to existing therapies in preclinical models .

科学的研究の応用

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown superior efficacy in validated preclinical models of Wolbachia infection and has pharmacokinetic characteristics compatible with a short therapeutic regimen of seven days or less . The compound is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis .

作用機序

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exerts its effects by targeting the Wolbachia bacterial endosymbionts essential for the survival and reproduction of parasitic filarial nematodes. By depleting over 90% of these bacteria, this compound leads to the permanent sterilization of adult female parasites and a safe macrofilaricidal outcome . The compound’s pharmacokinetics, pharmacodynamics, and safety profiles match the anti-Wolbachia macrofilaricide target candidate profile .

類似化合物との比較

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is unique in its narrow-spectrum anti-Wolbachia properties, with no general antibiotic effects and rapid bactericidal kinetics. It achieves near-maximal clearance of nematode Wolbachia in vitro following exposure of one day, compared to six days required for tetracyclines, rifamycins, and fluoroquinolones . Similar compounds include other anti-Wolbachia agents such as tetracyclines, rifamycins, and fluoroquinolones .

特性

IUPAC Name |

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFVCNUAPFSNCO-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)

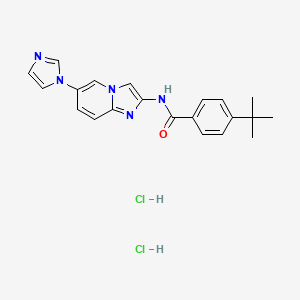

![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)

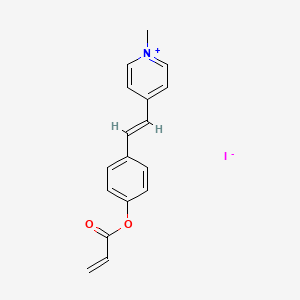

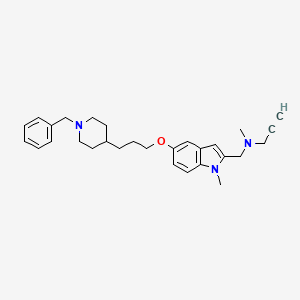

![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)

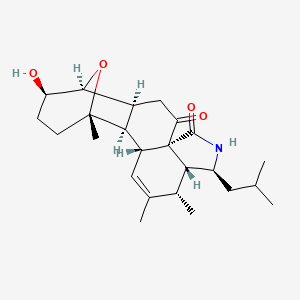

![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)

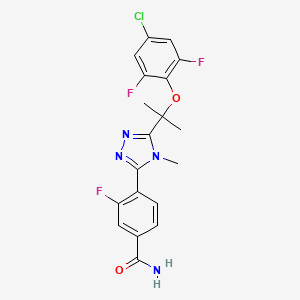

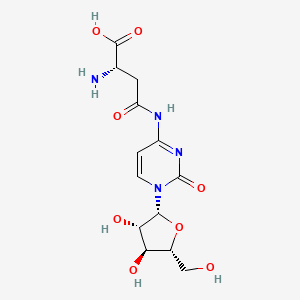

![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid](/img/structure/B605648.png)